molecular formula C16H15NO3S B149508 3-Acridin-10-ium-10-ylpropane-1-sulfonate CAS No. 83907-41-9

3-Acridin-10-ium-10-ylpropane-1-sulfonate

Cat. No. B149508
CAS RN: 83907-41-9
M. Wt: 301.4 g/mol
InChI Key: SMKBSSHVLHIPLU-UHFFFAOYSA-N
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Description

3-Acridin-10-ium-10-ylpropane-1-sulfonate is a chemical compound with the molecular formula C16H15NO3S . It has a molecular weight of 301.4 g/mol . The IUPAC name for this compound is 3-acridin-10-ium-10-ylpropane-1-sulfonate .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2 . The Canonical SMILES representation is C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.4 g/mol . It has a computed XLogP3-AA value of 2.8 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has a topological polar surface area of 69.5 Ų , which can be an indicator of its ability to permeate cell membranes. The compound has a rotatable bond count of 3 , which can influence its bioavailability.

Scientific Research Applications

Anti-Cancer Applications

3-Acridin-10-ium-10-ylpropane-1-sulfonate: has been extensively researched for its potential as an anti-cancer agent. Acridine derivatives, including this compound, are known for their high cytotoxic activity against cancer cell lines. They function primarily through DNA intercalation, disrupting the biological processes involving DNA and related enzymes .

Leukemia Treatment

The photocytotoxicity of propyl acridine derivatives acts against leukemia cell lines, making them promising candidates for anti-tumor drugs against UDP-UGT’s .

Breast Cancer Therapy

Acridine derivatives like CK0403 have shown potency in breast cancer treatment, particularly against estrogen receptor-negative HER2 .

DNA Sequence Specificity

Acridine platinum (Pt) complexes with this compound have demonstrated specificity on evaluated DNA sequences, suggesting a targeted approach in cancer therapy .

Alzheimer’s Disease Research

Acridine derivatives are being explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s. Their ability to interact with DNA and inhibit enzymes involved in DNA processes makes them valuable in studying disease mechanisms and potential treatments .

Bacterial and Protozoal Infections

The structural attributes of acridine derivatives contribute to their effectiveness as agents against bacterial and protozoal infections. Their planar aromatic rings facilitate intercalation into double-stranded DNA, which is crucial for their antibacterial properties .

DNA Repair Protein Inhibitors

Combining acridine medications with bioactive substances like DNA repair protein inhibitors can potentially prevent cancer and improve treatment outcomes. This synergistic approach enhances the therapeutic potency of acridine derivatives .

Material Sciences and Organoelectronics

Acridine derivatives have found widespread use in material sciences and organoelectronics due to their synthetic scaffold advancements and modifications. They contribute to the development of luminous materials and electronic devices .

Photophysics Applications

Owing to their structural features, acridine derivatives are also used in photophysics. Their planar form and charge transfer capabilities make them suitable for applications involving light and energy transfer .

Future Directions

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a topic of ongoing research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

properties

IUPAC Name

3-acridin-10-ium-10-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKBSSHVLHIPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405515
Record name 10-(3-Sulfopropyl)acridinium betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acridin-10-ium-10-ylpropane-1-sulfonate

CAS RN

83907-41-9
Record name 10-(3-Sulfopropyl)acridinium betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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